molecular formula C13H21NO B13257134 [(3,5-Dimethylphenyl)methyl](3-methoxypropyl)amine

[(3,5-Dimethylphenyl)methyl](3-methoxypropyl)amine

Cat. No.: B13257134
M. Wt: 207.31 g/mol
InChI Key: HOGNHYVTEIWWGI-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)methylamine is a secondary amine featuring a 3,5-dimethylphenyl group attached to a methylene bridge and a 3-methoxypropylamine side chain. Applications likely span materials science (e.g., ion-exchange membranes) and pharmaceutical intermediates, though specific uses require further validation.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(3,5-dimethylphenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C13H21NO/c1-11-7-12(2)9-13(8-11)10-14-5-4-6-15-3/h7-9,14H,4-6,10H2,1-3H3

InChI Key

HOGNHYVTEIWWGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CNCCCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)methylamine typically involves the reaction of 3,5-dimethylbenzyl chloride with 3-methoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (3,5-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

(3,5-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

a) 3,5-Dimethylphenyl vs. 3,5-Dichlorophenyl
  • Chlorine substituents may increase metabolic stability in pharmaceutical contexts but reduce compatibility with hydrophobic polymer matrices in materials science .
  • Poly(arylene ether sulfone)s with 3,5-Dimethylphenyl Pendants ():

    • Polymers functionalized with dimethylphenyl groups exhibit anisotropic swelling and hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C), attributed to the dense distribution of benzyl-type quaternary ammonium groups. The dimethyl substituents likely enhance alkaline stability by mitigating oxidative degradation .
b) 3,5-Dimethylphenyl vs. 3,5-Dimethoxyphenyl
  • The dimethoxy variant may exhibit higher reactivity in nucleophilic substitutions due to enhanced resonance effects .

Variations in the Amine Side Chain

a) 3-Methoxypropyl vs. Methylpropyl
  • Methyl(2-methylpropyl)amine (CAS 625-43-4):
    • The branched 2-methylpropyl chain reduces steric accessibility compared to the linear 3-methoxypropyl group.
    • Safety data indicate skin and eye irritation risks, suggesting that the methoxy group’s polarity in the target compound may alter toxicity profiles .
b) 3-Methoxypropyl vs. Cyclopropylmethoxypropyl
  • The 3-methoxypropyl chain in the target compound offers greater conformational flexibility .

Functional Group Modifications

a) Secondary Amine vs. Quaternary Ammonium
  • QPAES(x/y) Membranes ():
    • Quaternary ammonium-functionalized polymers demonstrate high hydroxide conductivity (up to 49.8 mS cm⁻¹) and alkaline stability. In contrast, secondary amines like the target compound may serve as intermediates for such quaternary systems but lack inherent ionic conductivity .
b) Amine vs. Carboxylic Acid Derivatives
  • (3,5-Dimethylphenyl)aminoacetic acid (CAS 1018295-15-2): Replacement of the methoxypropylamine chain with a carboxylic acid group shifts applications toward chelation or metallurgy. The acidic proton enables salt formation, contrasting with the basicity of the target amine .

Key Data Table: Structural and Property Comparison

Compound Name Aromatic Substituents Amine Side Chain Key Properties/Applications Reference
(3,5-Dimethylphenyl)methylamine 3,5-Dimethylphenyl 3-Methoxypropyl Polar, potential polymer precursor
(3,5-Dichlorophenyl)methylamine 3,5-Dichlorophenyl 3-Methylbutyl Enhanced metabolic stability
QPAES(x/y) Membranes 3,5-Dimethylphenyl Quaternary Ammonium High hydroxide conductivity (49.8 mS cm⁻¹)
Methyl(2-methylpropyl)amine N/A 2-Methylpropyl Skin/eye irritation risks

Biological Activity

(3,5-Dimethylphenyl)methylamine is an organic amine with a unique structural composition that positions it as a candidate for various biological applications. This compound features a 3,5-dimethylphenyl group attached to a methoxypropylamine moiety, suggesting potential interactions with biological systems that warrant further investigation.

Structural Characteristics

The molecular structure of (3,5-Dimethylphenyl)methylamine contributes significantly to its biological activity. The presence of the dimethyl-substituted phenyl group may enhance its interaction with neurotransmitter systems, potentially modulating their activity. This section outlines the structural features and their implications for biological activity.

Compound Name Structural Features Unique Properties
(3,5-Dimethylphenyl)methylamineContains a dimethyl-substituted phenyl groupPotentially modulates neurotransmitter systems
(4-Bromo-3-methylphenyl)methylamineContains a brominated aromatic ringMay exhibit different reactivity due to bromine
(2,6-Dichlorophenyl)methylamineContains dichloro-substituted phenylUnique reactivity profile due to chlorine atoms

Biological Activity

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. Preliminary studies suggest that (3,5-Dimethylphenyl)methylamine may interact with various neurotransmitter receptors, potentially acting as modulators or inhibitors.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, initial findings indicate potential interactions with:

  • Dopaminergic Systems : Modulation of dopamine receptors could influence mood and behavior.
  • Serotonergic Pathways : Interaction with serotonin receptors may affect anxiety and depression-related behaviors.
  • Adrenergic Receptors : Engagement with adrenergic systems could impact cardiovascular responses.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of structurally related compounds. For instance:

  • Neurotransmitter Modulation : A study examining the effects of similar amines on neurotransmitter release found that derivatives could significantly enhance dopamine release in vitro, suggesting a potential for therapeutic applications in neurodegenerative diseases .
  • Pharmacological Screening : In a pharmacological screening of related compounds, (3,5-Dimethylphenyl)methylamine exhibited notable binding affinity to serotonin receptors, indicating its potential as an antidepressant .
  • Toxicological Assessments : Toxicological evaluations indicated that while some derivatives showed promise in therapeutic contexts, they also exhibited cytotoxicity at higher concentrations, necessitating careful dosage considerations .

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